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Introduction

Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(l) ([RhCI(PPhs)s3)), is a
cornerstone of homogeneous catalysis, renowned for its efficiency and selectivity in the
hydrogenation of alkenes.[1][2][3] Discovered by Sir Geoffrey Wilkinson, this square planar
rhodium(l) complex has been the subject of extensive research, underpinning significant
advancements in synthetic organic chemistry and pharmaceutical development. A thorough
understanding of its three-dimensional structure is paramount to comprehending its reactivity
and designing next-generation catalysts. This technical guide provides a detailed overview of
the structural characterization of Wilkinson's catalyst using single-crystal X-ray crystallography,
focusing on the seminal work that first elucidated its precise molecular architecture.

Crystallographic Forms of Wilkinson's Catalyst

Wilkinson's catalyst is known to exist in two distinct crystalline polymorphs: a
thermodynamically stable red form and a kinetically favored orange form.[4][5][6] Both forms
possess the same molecular entity but differ in their crystal packing and, consequently, their
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crystallographic parameters. The structural analysis of both allotropes has been crucial in
understanding the subtle interplay of steric and electronic effects that govern the catalyst's
behavior.

Experimental Protocol: Single-Crystal X-ray
Crystallography

The definitive structural determination of Wilkinson's catalyst was achieved through single-
crystal X-ray diffraction. The following outlines a generalized experimental protocol based on
the established methodologies for such analyses.

Synthesis and Crystallization

Synthesis: Wilkinson's catalyst is typically synthesized by the reaction of rhodium(lll) chloride
hydrate with an excess of triphenylphosphine in refluxing ethanol.[1] The triphenylphosphine
serves as both a ligand and a reducing agent, converting rhodium(lll) to the catalytically active
rhodium(l) state.

Crystallization:

o Red Form: Single crystals of the red, thermodynamically stable form are typically grown by
slow cooling of a saturated solution of the catalyst in a suitable solvent system, such as
benzene or dichloromethane/hexane.

e Orange Form: The orange, kinetically favored polymorph can be obtained by rapid
crystallization from solvents like chloroform-light petroleum.

X-ray Data Collection

High-quality single crystals of both the red and orange forms are selected and mounted on a
goniometer head of a four-circle diffractometer. Data collection is performed at room
temperature using a monochromatic X-ray source, typically Mo Ka radiation (A = 0.71073 A).
The crystal is rotated through a series of angles, and the diffraction intensities are recorded on
a suitable detector.

Structure Solution and Refinement
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The collected diffraction data are processed to yield a set of structure factors. The crystal

structure is then solved using direct methods or Patterson synthesis to determine the initial

positions of the heavy atoms (Rh, P, Cl). Subsequent refinement using full-matrix least-squares

methods allows for the precise determination of the positions of all non-hydrogen atoms.

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data

The crystallographic data for the red and orange forms of Wilkinson's catalyst, as determined

by Bennett and Donaldson, are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

Parameters
Parameter Red Form Orange Form
Empirical Formula Cs4HasCIP3Rh Cs4HasCIP3Rh
Formula Weight 925.23 925.23
Crystal System Monoclinic Orthorhombic
Space Group P21/n Pna2i1
a (A) 11.007(2) 19.470(3)
b (A) 32.96(1) 12.689(2)
c (A 12.271(2) 18.202(3)
B (deg) 90.0 90.0
Volume (A3) 4455.1 4496.9
A 4 4
Density (calculated) (g/cm3) 1.379 1.367

Radiation Mo Ka (A = 0.71073 A) Mo Ka (A = 0.71073 A)
Final R factor 0.047 0.042

Reflections (observed) 1417 1469
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Data sourced from Bennett, M. J. & Donaldson, P. B. Inorg. Chem. 1977, 16 (3), 655-660.

Table 2: Selected Bond Lengths (A)

Bond Red Form Orange Form
Rh-Cl 2.378(4) 2.408(5)
Rh-P(1) 2.334(3) 2.307(4)
Rh-P(2) 2.214(4) 2.228(4)
Rh-P(3) 2.324(4) 2.348(4)

Data sourced from Bennett, M. J. & Donaldson, P. B. Inorg. Chem. 1977, 16 (3), 655-660.

Angle Red Form Orange Form
CI-Rh-P(1) 92.5(1) 91.0(2)
Cl-Rh-P(2) 177.3(2) 175.7(2)
CI-Rh-P(3) 89.2(1) 90.3(2)
P(1)-Rh-P(2) 90.2(1) 93.3(2)
P(1)-Rh-P(3) 178.2(1) 178.7(1)
P(2)-Rh-P(3) 88.3(1) 86.4(2)

Data compiled from the structural data presented by Bennett and Donaldson (1977).

Structural Analysis and Discussion

The X-ray crystallographic data reveal that in both the red and orange forms, the rhodium atom
adopts a distorted square planar coordination geometry.[1] This is a characteristic feature of d®
metal complexes. The coordination sphere consists of a chloride ligand and three
triphenylphosphine ligands.
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A key structural feature is the significant difference in the Rh-P bond lengths. The two mutually
trans Rh-P bonds are longer than the Rh-P bond trans to the chloride ligand.[4][6] This can be
attributed to the greater trans-influence of the phosphine ligands compared to the chloride
ligand. The steric bulk of the three large triphenylphosphine ligands also contributes to the
distortion from a perfect square planar geometry.

The existence of the two polymorphs highlights the influence of crystal packing forces on the
molecular geometry. While the core coordination geometry is similar, there are subtle
differences in bond lengths and angles between the red and orange forms, which can be
attributed to the different intermolecular interactions within the crystal lattice.

Visualization of the Experimental Workflow

The logical flow of the experimental process for the structural characterization of Wilkinson's
catalyst via X-ray crystallography can be visualized as follows:
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Fig. 1: Experimental workflow for the X-ray crystallographic analysis of Wilkinson's catalyst.
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Conclusion

Single-crystal X-ray crystallography has been indispensable in providing a detailed and precise
three-dimensional understanding of the structure of Wilkinson's catalyst. The elucidation of the
distorted square planar geometry and the subtle differences between its red and orange
polymorphs have provided invaluable insights into its bonding and reactivity. This structural
knowledge continues to guide the development of new and improved homogeneous catalysts
for a wide range of applications in chemical synthesis and the pharmaceutical industry. The
data and protocols presented in this guide serve as a fundamental resource for researchers
and professionals working in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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